2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid
Description
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-6-2-1-5-9(10)11(12(15)16)14-7-3-4-8-14/h1-2,5-6,11H,3-4,7-8H2,(H,15,16) |
InChI Key |
FUZSFRBKGZDGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: This can be achieved by fluorination of a suitable phenyl precursor.
Introduction of the Pyrrolidine Ring: This step involves the reaction of the fluorophenyl intermediate with pyrrolidine under suitable conditions, often using a base to facilitate the nucleophilic substitution.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and pyrrolidine ring may contribute to its binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations in Fluorophenyl Acetic Acid Derivatives
Key Differences :
- Its anhydride derivative (2u) exhibits overlapping NMR signals with the parent acid, confirming structural similarity .
- 2,4,6-Trifluorophenylacetic Acid (CAS 209991-63-9): Substitution with three fluorine atoms increases electronegativity and acidity compared to the mono-fluoro compound.
Pyrrolidine-Containing Analogs
Structural and Functional Insights :
- 2-(Pyrrolidin-1-yl)acetic Acid (CAS 6628-74-6) : Lacks the fluorophenyl group, resulting in reduced steric bulk and electronegativity. The similarity score (0.76) indicates moderate structural overlap but significant functional divergence, such as weaker receptor binding due to the absence of the aromatic ring .
- 2-[2-(Pyrrolidin-1-yl)phenyl]acetic Acid (CAS 136916-22-8) : Replaces the fluorophenyl group with a phenyl ring, reducing electronegativity and altering π-π stacking interactions. Molecular weight (217.27 g/mol) is lower than the target compound .
- 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic Acid Hydrochloride : Bromine substitution increases lipophilicity (ClogP ~2.5 vs. ~1.8 for fluorine) and may enhance membrane permeability but risks off-target toxicity due to heavier halogen effects .
Thiazole and Heterocyclic Derivatives
Core Structure Modifications :
- 2-(4-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic Acid (CAS 1443291-75-5) : Incorporates a thiazole ring, increasing molecular weight (332.39 g/mol) and lipophilicity. The 4-fluorophenyl group at the thiazole’s 4-position may enhance metabolic stability compared to the target compound’s 2-fluorophenyl substituent .
Electronic and Pharmacokinetic Profiles
Comparative Analysis :
Research Findings and Implications
- Synthetic Challenges : Electrolysis () and hydrolysis () are viable routes for fluorophenyl acetic acids, but pyrrolidine incorporation may require nucleophilic substitution or reductive amination.
- Biological Relevance : The pyrrolidine moiety’s basic nitrogen may interact with ion channels or GPCRs, while the 2-fluorophenyl group’s ortho-substitution could introduce steric hindrance in binding pockets compared to para-substituted analogs .
Biological Activity
2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid, a compound with the molecular formula CHFNO and CAS number 24259027, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Weight : 223.24 g/mol
- Chemical Structure : The compound features a fluorophenyl group and a pyrrolidine moiety, which are critical for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including this compound. The following table summarizes key findings regarding its antibacterial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0039 mg/mL | |
| Escherichia coli | 0.025 mg/mL | |
| Bacillus subtilis | 4.69 - 22.9 µM | |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, which is crucial for membrane permeability and interaction with bacterial targets. The SAR studies suggest that modifications to the pyrrolidine ring can lead to variations in potency against different bacterial strains.
Case Studies
- In Vitro Studies : A study conducted on various pyrrolidine derivatives demonstrated that compounds with halogen substitutions showed enhanced antibacterial properties. Specifically, derivatives similar to this compound exhibited MIC values comparable to established antibiotics, indicating their potential as therapeutic agents against resistant bacterial strains .
- Mechanism of Action : Research indicates that the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways, although detailed mechanisms remain to be fully elucidated .
- Comparative Efficacy : In comparative studies, the compound was found to be more effective than some existing antibiotics in inhibiting growth in certain bacterial strains, suggesting its potential as a candidate for drug development .
Q & A
Basic: What are the common synthetic routes for 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves coupling a fluorophenylacetic acid derivative with pyrrolidine via nucleophilic substitution or amidation. For example, a two-step approach may include:
Friedel-Crafts alkylation of 2-fluorophenylacetic acid to introduce the pyrrolidine moiety under acidic conditions .
Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance reaction efficiency. Higher yields (>70%) are reported with Pd-catalyzed cross-coupling in inert atmospheres .
Key Variables:
- Catalyst choice : Palladium or copper catalysts affect regioselectivity.
- Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates .
Advanced: How can X-ray crystallography confirm the stereochemical configuration of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry by analyzing bond angles and torsion parameters. For 2-(2-fluorophenyl) derivatives:
- Data Collection : Crystals are grown via slow evaporation (e.g., in ethanol/water) and analyzed at 153 K to minimize thermal motion .
- Refinement : Software like SHELX refines the structure, with R-factors <0.05 indicating high confidence in the fluorophenyl-pyrrolidine dihedral angle (~120°) .
Basic: What chromatographic methods are recommended for purifying this compound?
Methodological Answer:
- Reverse-Phase HPLC : C18 columns with acetonitrile/water (70:30 v/v) and 0.1% TFA achieve >95% purity. Retention time correlates with fluorophenyl hydrophobicity .
- Flash Chromatography : Silica gel (230–400 mesh) and ethyl acetate/hexane (1:3) eluent remove unreacted pyrrolidine .
Advanced: What strategies analyze the pharmacokinetic properties of fluorophenyl-containing pyrrolidine derivatives?
Methodological Answer:
- In vitro assays : Microsomal stability tests (human liver microsomes) assess metabolic half-life. Fluorophenyl groups reduce CYP450-mediated oxidation compared to non-fluorinated analogs .
- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fractions, with logP values (~2.5) indicating moderate lipophilicity .
Basic: How is the purity of this compound assessed, and what analytical standards apply?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) identifies impurities via integration of aromatic (δ 7.2–7.8 ppm) and pyrrolidine (δ 2.5–3.1 ppm) signals .
- Melting Point : Sharp mp ranges (e.g., 145–147°C) confirm crystallinity, deviating <2°C indicates high purity .
Advanced: How do electronic effects of the fluorophenyl group influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
- Electron-Withdrawing Effect : Fluorine’s -I effect activates the phenyl ring toward electrophilic substitution but deactivates it for nucleophilic attacks.
- DFT Calculations : HOMO-LUMO gaps (4.5–5.0 eV) predict regioselectivity in SNAr reactions at the ortho position .
Basic: What spectroscopic techniques (NMR, IR) are critical for characterizing this compound?
Methodological Answer:
- ¹³C NMR : Confirms the acetic acid carbonyl (δ 170–175 ppm) and fluorophenyl carbons (δ 115–160 ppm) .
- IR Spectroscopy : Stretching frequencies for C=O (1690–1710 cm⁻¹) and C-F (1220–1250 cm⁻¹) validate functional groups .
Advanced: When encountering contradictory bioactivity data across studies, what methodological approaches resolve discrepancies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
